N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned is a complex organic molecule with multiple functional groups, including an amide and a chromene .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for planning a synthesis by transforming a complex target molecule into progressively simpler structures along a pathway which leads to simple or commercially available starting materials .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in a molecule.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can involve experimental studies or theoretical calculations. Some reactions may involve the functional groups present in the molecule .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental techniques .Scientific Research Applications
Anticancer Drug Development
- Research has identified certain compounds with high tumor specificity and low keratinocyte toxicity, which are crucial characteristics in developing effective anticancer drugs. For instance, studies on 3-styrylchromones and 3-styryl-2H-chromenes have shown promising results in inducing apoptotic cell death in oral squamous cell carcinoma cell lines while minimizing damage to healthy keratinocytes. This is achieved through modulation of the glycerophospholipid pathway, with molecular size and lipophilicity playing key roles in the compounds' tumor specificity (Sugita et al., 2017).
Organic Chemistry and Synthesis
- Hydroxycoumarins, including 3-hydroxycoumarin, are highlighted for their significant chemical, photochemical, and biological properties. These compounds are essential in synthetic organic chemistry, serving as precursors in various pharmaceutical and agrochemical industries. Their synthesis, reactivity, and applications in biology are subjects of ongoing research, underscoring the diverse roles these molecules play across different fields of science (Yoda, 2020).
Materials Science
- The study and development of poly(3,4-ethylenedioxythiophene) (PEDOT) for thermoelectric applications are an example of how organic compounds are being explored for new technological applications. Effective treatment methods to enhance the thermoelectric performance of PEDOT:PSS, a material known for its success in organic thermoelectric applications, are being researched, showing the potential for these materials in future applications (Zhu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-methoxy-2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S2/c1-25-17-4-2-3-13-11-16(21(24)26-19(13)17)20(23)22-9-7-15-5-6-18(28-15)14-8-10-27-12-14/h2-6,8,10-12H,7,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLKEWKHVWALNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=C(S3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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